tert-butyl 3-(Phenylsulfonylmethylene)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(Phenylsulfonylmethylene)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
The synthesis of tert-butyl 3-(Phenylsulfonylmethylene)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenylsulfonylmethylene Group: This step involves the introduction of the phenylsulfonylmethylene group onto the azetidine ring. This can be achieved through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl protecting group to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 3-(Phenylsulfonylmethylene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(Phenylsulfonylmethylene)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates. Its unique structure allows for the exploration of new chemical space in drug discovery.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level. It can be used to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of various industrial chemicals and specialty products.
Mechanism of Action
The mechanism of action of tert-butyl 3-(Phenylsulfonylmethylene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-(Phenylsulfonylmethylene)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(Methylsulfonylmethylene)azetidine-1-carboxylate: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which may result in different chemical and biological properties.
tert-Butyl 3-(Ethylsulfonylmethylene)azetidine-1-carboxylate: This compound has an ethylsulfonyl group, which may affect its reactivity and interactions with molecular targets.
tert-Butyl 3-(Benzylsulfonylmethylene)azetidine-1-carboxylate: This compound has a benzylsulfonyl group, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19NO4S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 3-(benzenesulfonylmethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-15(2,3)20-14(17)16-9-12(10-16)11-21(18,19)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
DYEUNEKVZVEZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CS(=O)(=O)C2=CC=CC=C2)C1 |
Origin of Product |
United States |
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